molecular formula C6H11KOS2 B7841123 potassium;3-methylbutoxymethanedithioate

potassium;3-methylbutoxymethanedithioate

Cat. No.: B7841123
M. Wt: 202.4 g/mol
InChI Key: CMXOFNZFIJEFDA-UHFFFAOYSA-M
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Description

Potassium;3-methylbutoxymethanedithioate, also known as potassium isopentyl dithiocarbonate, is a chemical compound with the molecular formula C6H11KOS2. It is a potassium salt of a dithiocarbonate ester, characterized by its unique structure and properties. This compound is commonly used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;3-methylbutoxymethanedithioate can be synthesized through the reaction of carbon disulfide with 3-methylbutanol in the presence of potassium hydroxide. The reaction typically proceeds as follows:

    Reactants: Carbon disulfide (CS2), 3-methylbutanol (C5H12O), and potassium hydroxide (KOH).

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.

    Procedure: Carbon disulfide is added dropwise to a solution of 3-methylbutanol and potassium hydroxide. The mixture is stirred continuously until the reaction is complete, forming this compound as a precipitate.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale Reactors: Using large reactors to mix the reactants.

    Controlled Environment: Maintaining a controlled environment to ensure consistent product quality.

    Purification: The crude product is purified through filtration and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-methylbutoxymethanedithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the parent alcohol and carbon disulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-methylbutanol and carbon disulfide.

    Substitution: Various substituted dithiocarbonates depending on the nucleophile used.

Scientific Research Applications

Potassium;3-methylbutoxymethanedithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential use in biological assays and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the mining industry as a flotation agent for the extraction of minerals.

Mechanism of Action

The mechanism of action of potassium;3-methylbutoxymethanedithioate involves its ability to form strong bonds with metal ions and organic substrates. The dithiocarbonate group acts as a ligand, coordinating with metal ions to form stable complexes. This property is particularly useful in applications such as mineral flotation, where it helps in the selective separation of minerals.

Comparison with Similar Compounds

Similar Compounds

    Potassium ethyl xanthate: Similar structure but with an ethyl group instead of a 3-methylbutyl group.

    Potassium isopropyl xanthate: Contains an isopropyl group instead of a 3-methylbutyl group.

    Potassium amyl xanthate: Features an amyl group in place of the 3-methylbutyl group.

Uniqueness

Potassium;3-methylbutoxymethanedithioate is unique due to its specific 3-methylbutyl group, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in applications requiring precise control over reaction outcomes.

Properties

IUPAC Name

potassium;3-methylbutoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2.K/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXOFNZFIJEFDA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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